FOY 251-D4
CAS No.:
Cat. No.: VC0207136
Molecular Formula: C₁₇H₁₅D₄N₃O₇S
Molecular Weight: 413.44
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₁₅D₄N₃O₇S |
---|---|
Molecular Weight | 413.44 |
Introduction
Property | Value |
---|---|
CAS No. | 71079-09-9 |
Canonical SMILES | O=C(O)CC1=CC=C(OC(C2=CC=C(NC(N)=N)C=C2)=O)C=C1.CS(=O)(O)=O |
Formula | C₁₇H₁₉N₃O₇S |
Molecular Weight | 409.41 |
Solubility | DMSO: 20 mg/mL (48.85 mM; ultrasonic and adjust pH to 5 with HCl); Water: < 0.1 mg/mL (insoluble) |
Storage Recommendation | 4°C, away from moisture |
These properties are critical for understanding the compound's behavior in experimental settings and its potential applications in research .
Biological Activity
The research indicates that FOY 251 demonstrates several notable biological activities:
-
Acts as a proteinase inhibitor with anti-proteolytic properties
-
Shows inhibitory effects against SARS-CoV-2 infection in cell assays
-
Exhibits dose-dependent inhibition of equivalent current in M-1 cells
These activities suggest potential therapeutic applications across various disease models, particularly where protease inhibition might offer therapeutic benefits.
Dopamine D4 Receptor Interactions
The dopamine D4 receptor belongs to the D2-like family of dopamine receptors and has been a target of significant research interest for potential antipsychotic medications .
Structure-Affinity Relationships
Research on dopamine D4 receptor ligands has identified several key structure-affinity relationships that influence binding affinity and selectivity. The following insights have been observed in benzamide structures with D4 affinity:
-
2,4-dimethoxy substitution on the benzoic acid moiety improves DA D4 selectivity
-
Removal of the ortho-methoxy group from the amide phenyl moiety reduces D4 affinity only 2-fold but reduces D2 affinity 5-fold, enhancing selectivity
-
Electron-withdrawing sulfonester groups in the ortho-position dramatically reduce affinity for D4 receptors
-
Halogen substitutions (particularly 3-chloro, 3,4-dichloro, and 4-bromo) can improve affinity and selectivity toward D4 receptors
These structure-activity relationships provide crucial insights for understanding how compounds might interact with D4 receptors and achieve selectivity over other dopamine receptor subtypes.
Selective D4 Receptor Compounds
Several compounds have demonstrated selective affinity for the dopamine D4 receptor over other dopamine receptor subtypes. The table below presents compounds with varying selectivity ratios:
Compound | D2/D4 Selectivity Ratio | Notes |
---|---|---|
Compound 2 | 2.5 | Lower selectivity |
Compound 5 | 22 | Moderate selectivity |
Compound 19 | 26 | 4-bromo substituent on benzyl group |
Compound 22 | 70 | 3,4-dichloro substitution |
Compound 25 | 73 | 3-chloro substitution |
Compound 26 | 143 | 3-methoxy substituted benzyl moiety with highest selectivity but reduced D4 affinity |
These compounds represent a range of selectivity profiles that could be valuable for studying D4 receptor function or as potential therapeutic leads .
Pharmacological Properties and Testing Methods
In Vitro Assays
The evaluation of compounds like FOY 251 typically employs several in vitro assays to characterize their activity:
-
Binding assays using cloned human dopamine receptor subtypes to determine affinity and selectivity
-
Cellular assays to evaluate intrinsic efficacy and antagonist potency
-
Proteinase inhibition assays to quantify anti-proteolytic activity
These methods provide fundamental data for understanding a compound's mechanism of action and potential applications.
In Vivo Testing Paradigms
Available research suggests compounds in this class are evaluated using various in vivo paradigms:
Testing Paradigm | Measurement | Reference Compounds |
---|---|---|
D-amphetamine-induced hypermotility | ED50 (μmol/kg s.c.) | Haloperidol, Clozapine |
Catalepsy induction | Presence/absence at effective doses | - |
Solution Preparation Guidelines
For experimental applications, precise solution preparation is critical. The following table provides guidance for preparing stock solutions of compounds like FOY 251:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.4425 mL | 12.2127 mL | 24.4254 mL |
5 mM | 0.4885 mL | 2.4425 mL | 4.8851 mL |
10 mM | 0.2443 mL | 1.2213 mL | 2.4425 mL |
These values provide researchers with practical guidelines for experimental design and implementation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume